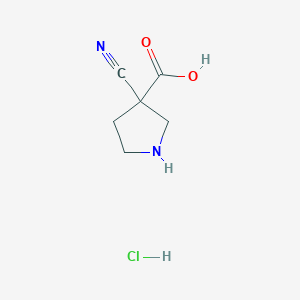
3-cyanopyrrolidine-3-carboxylicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyanopyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a cyano group and a carboxylic acid group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyanopyrrolidine-3-carboxylic acid hydrochloride typically involves the reaction of pyrrolidine with cyanoacetic acid under acidic conditions. The reaction is carried out in the presence of a suitable catalyst, such as piperidine acetate, and involves refluxing the mixture for a specific period. The addition of acetic acid to the hot solution helps in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of 3-cyanopyrrolidine-3-carboxylic acid hydrochloride may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-cyanopyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
3-cyanopyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-cyanopyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-dione: Contains two carbonyl groups, making it structurally distinct.
Prolinol: A hydroxylated pyrrolidine derivative with different chemical properties.
Uniqueness
3-cyanopyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
3-cyanopyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-6(5(9)10)1-2-8-4-6;/h8H,1-2,4H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQHKSZFLYXDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C#N)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
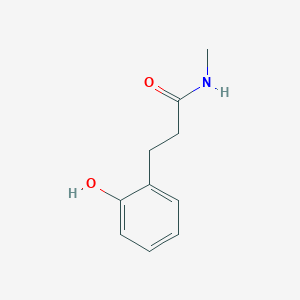
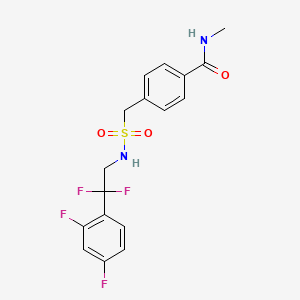
![[3-propan-2-yl-1-(7H-purin-6-yl)piperidin-3-yl]methanol](/img/structure/B7441335.png)
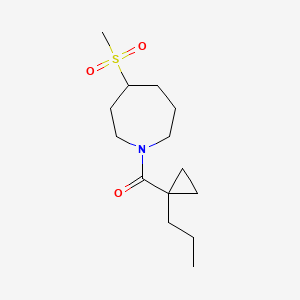
![N-[4-(2,4-difluorophenyl)oxan-4-yl]-6-methylpyridine-2-carboxamide](/img/structure/B7441350.png)
![N-ethyl-2-[4-(7H-purin-6-yl)piperazin-1-yl]acetamide](/img/structure/B7441360.png)
![N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-2,6-difluoro-3-hydroxybenzamide](/img/structure/B7441370.png)
![4-cyclopropyl-N-[(2-ethylphenyl)methyl]-3-oxopiperazine-1-carboxamide](/img/structure/B7441373.png)
![3-methyl-N-[1-(3-methylbutanoyl)piperidin-4-yl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B7441379.png)
![1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-4,4,4-trifluoro-3,3-dimethylbutan-1-one](/img/structure/B7441390.png)
![4-[(prop-2-enoylamino)methyl]-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]benzamide](/img/structure/B7441392.png)
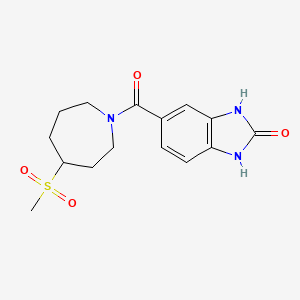
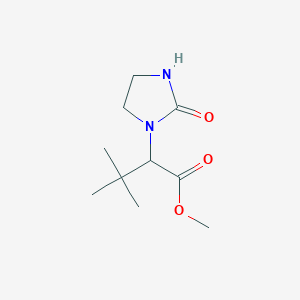
![N-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7441430.png)
